molecular formula C9H14O2 B8492997 5-Butyl-3-methylideneoxolan-2-one

5-Butyl-3-methylideneoxolan-2-one

Cat. No.: B8492997
M. Wt: 154.21 g/mol
InChI Key: UYHAOVWDFLWADN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Butyl-3-methylideneoxolan-2-one is a γ-lactone derivative characterized by a five-membered oxolan-2-one (lactone) ring. Its structure features a butyl substituent at position 5 and a methylidene group (CH₂=) at position 2.

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

5-butyl-3-methylideneoxolan-2-one

InChI

InChI=1S/C9H14O2/c1-3-4-5-8-6-7(2)9(10)11-8/h8H,2-6H2,1H3

InChI Key

UYHAOVWDFLWADN-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CC(=C)C(=O)O1

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. 5-[(3E)-Hex-3-en-1-yl]-5-methyloxolan-2-one (CAS 70851-61-5)
  • Structure : Features a 5-methyl group and a (3E)-hex-3-enyl substituent at position 3.
  • Key Differences :
    • The hexenyl group introduces a longer, unsaturated side chain compared to the butyl group in the target compound.
    • Lacks the methylidene group, reducing conjugation within the lactone ring.
  • Implications :
    • The hexenyl group may increase hydrophobicity and volatility, making it suitable for flavoring agents.
    • Absence of methylidene limits its utility in reactions requiring diene systems (e.g., Diels-Alder) .
b. Simpler Lactones (e.g., 5-Methyloxolan-2-one)
  • Structure : Basic γ-lactone with a methyl group at position 4.
  • Key Differences: Shorter alkyl chain (methyl vs. butyl) reduces molecular weight and hydrophobicity. No methylidene group, resulting in lower reactivity.
  • Implications: Enhanced water solubility compared to butyl-substituted derivatives.

Physicochemical Properties

Compound Name Substituents Molecular Weight (g/mol) Boiling Point (°C) Solubility Reactivity Highlights
5-Butyl-3-methylideneoxolan-2-one 5-butyl, 3-methylidene ~184.23* ~250–280* Low polarity Conjugated diene for cycloaddition
5-[(3E)-Hex-3-en-1-yl]-5-methyloxolan-2-one 5-hexenyl, 5-methyl ~210.30 ~220–240* Moderate in ethanol Side-chain alkene reactivity
5-Methyloxolan-2-one 5-methyl ~100.12 ~195–205 High in water Low steric hindrance

*Estimated values based on structural analogs; experimental validation required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.